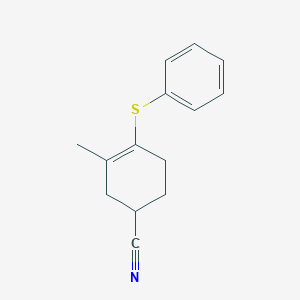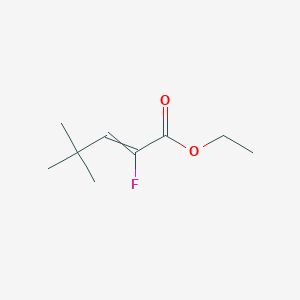
Ethyl 2-fluoro-4,4-dimethylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-fluoro-4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C9H15FO2. It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-4,4-dimethylpent-2-enoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4,4-dimethylpent-2-enoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-fluoro-4,4-dimethylpent-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-fluoro-4,4-dimethylpent-2-enoic acid or 2-fluoro-4,4-dimethylpentan-2-one.
Reduction: Ethyl 2-fluoro-4,4-dimethylpent-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-fluoro-4,4-dimethylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 2-fluoro-4,4-dimethylpent-2-enoate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-fluoro-4,4-dimethylpent-2-enoate can be compared with other similar compounds, such as:
Ethyl 2,2-difluoropent-4-enoate: Contains two fluorine atoms, which may alter its reactivity and biological activity.
Ethyl 4-chloro-2,2-dimethylpent-4-enoate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Methyl 2,2-dimethylpent-4-enoate: Lacks the fluorine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of fluorine and ester functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
101560-16-1 |
|---|---|
Formule moléculaire |
C9H15FO2 |
Poids moléculaire |
174.21 g/mol |
Nom IUPAC |
ethyl 2-fluoro-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C9H15FO2/c1-5-12-8(11)7(10)6-9(2,3)4/h6H,5H2,1-4H3 |
Clé InChI |
PZCXJLJARQANBL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)
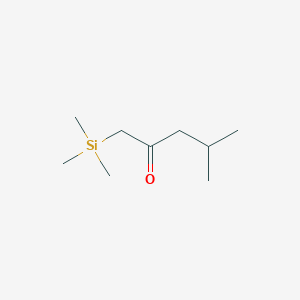

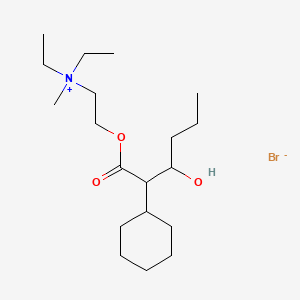
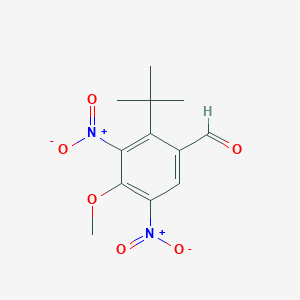
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)

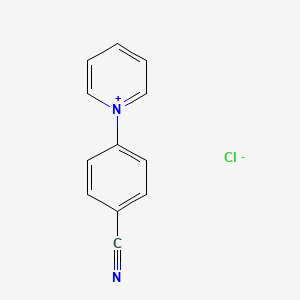
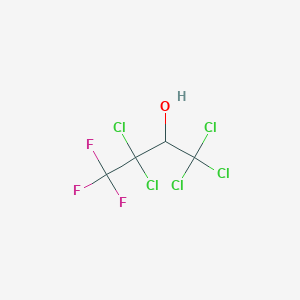


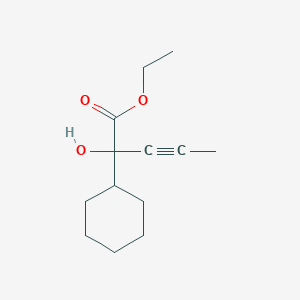
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
